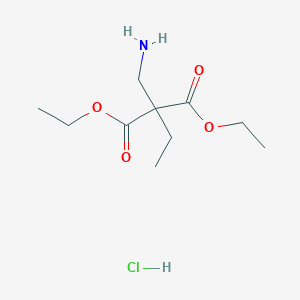

Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride

CAS No.: 2445785-19-1

Cat. No.: VC4327827

Molecular Formula: C10H20ClNO4

Molecular Weight: 253.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445785-19-1 |

|---|---|

| Molecular Formula | C10H20ClNO4 |

| Molecular Weight | 253.72 |

| IUPAC Name | diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO4.ClH/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3;/h4-7,11H2,1-3H3;1H |

| Standard InChI Key | UOIMLSWWFAOYFP-UHFFFAOYSA-N |

| SMILES | CCC(CN)(C(=O)OCC)C(=O)OCC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride belongs to the class of substituted malonate esters. Its molecular structure comprises a propanedioate backbone with an aminomethyl (-CH2NH2) and an ethyl (-C2H5) group attached to the central carbon atom, with the hydrochloride salt stabilizing the amine functionality. The molecular formula is C9H17NO4·HCl, yielding a molecular weight of 238.68 g/mol.

Key Structural Features:

-

Aminomethyl group: Enhances reactivity in nucleophilic substitutions and coordination chemistry.

-

Ethyl ester groups: Provide steric bulk and influence solubility in organic solvents.

-

Hydrochloride salt: Improves stability and crystallinity, facilitating purification .

Table 1: Physicochemical Properties

Synthesis and Optimization

The synthesis of diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride typically involves multi-step reactions starting from malonic acid derivatives. A representative protocol, adapted from methods used for analogous compounds, is outlined below:

Reaction Pathway

-

Alkylation of Diethyl Malonate:

Diethyl malonate undergoes alkylation with 2-(bromomethyl)-ethyl bromide in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and aminomethyl groups . -

Hydrochloride Salt Formation:

The free amine is treated with hydrogen chloride (HCl) in ethanol to yield the hydrochloride salt .

Optimization Parameters

-

Catalyst: Palladium on carbon (Pd/C) enhances reaction efficiency in hydrogenation steps .

-

Temperature: Reactions are typically conducted at 50–60°C to balance reaction rate and byproduct formation .

-

Workup: Acetone is used for recrystallization, achieving purities >99% .

Table 2: Synthesis Performance Metrics

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing bioactive molecules:

-

Anticancer Agents: Derivatives of aminomethyl malonates have been incorporated into platinum-based drugs (e.g., cisplatin analogs) to improve tumor targeting .

-

Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis.

Chromatography

In ion-exchange chromatography, the amine group facilitates binding to negatively charged biomolecules (e.g., proteins, DNA), enabling separation based on charge differences.

Material Science

-

Polymer Crosslinking: The bifunctional nature allows covalent bonding between polymer chains, enhancing mechanical strength.

-

Nanoparticle Functionalization: Used to modify surface properties of nanoparticles for drug delivery systems .

Biological Activity and Mechanistic Insights

Preliminary studies on related compounds suggest potential biological roles:

-

Enzyme Inhibition: The amine group may coordinate with metal ions in enzyme active sites, inhibiting proteases and oxidoreductases .

-

Cellular Uptake: Ethyl esters improve lipid solubility, enhancing membrane permeability in drug candidates .

Comparative Analysis with Related Malonates

Table 3: Structural and Functional Comparison

Challenges and Future Directions

-

Synthetic Scalability: Current methods require optimization for industrial-scale production.

-

Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume